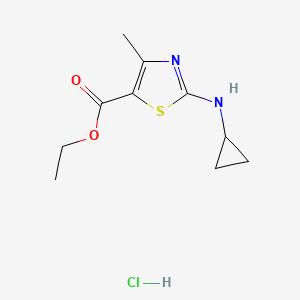
2-Amino-1-(4-propoxyphenyl)ethan-1-one hydrochloride
Overview
Description
“2-Amino-1-(4-propoxyphenyl)ethan-1-one hydrochloride” is an organic compound with the CAS Number: 1251924-88-5 . It has a molecular weight of 229.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16ClNO2 . The InChI code is 1S/C11H15NO2.ClH/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12;/h3-6H,2,7-8,12H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the sources I found.Scientific Research Applications
Chemical Synthesis and Analytical Techniques
Research on substances structurally similar to 2-Amino-1-(4-propoxyphenyl)ethan-1-one hydrochloride often focuses on the synthesis, identification, and analysis of novel compounds. For instance, studies have explored the synthesis of cathinone derivatives, demonstrating the application of advanced analytical techniques for their identification and characterization. Techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, and X-ray crystallography are crucial for confirming the identity and purity of these compounds (Power et al., 2015); (Kuś et al., 2016).
Environmental and Biodegradation Studies
Certain studies have focused on the environmental impact and biodegradation of organic pollutants, including compounds with structural similarities to this compound. Research in this area may investigate how these substances degrade in environmental settings or through biological processes, contributing to understanding their persistence and effects on ecosystems (Nadeau et al., 1994).
Advanced Material Science
The field of material science also benefits from research on compounds like this compound, especially in the development of novel materials with specific optical, electronic, or catalytic properties. For example, the synthesis and characterization of new polymers and nanomaterials for applications ranging from sensing to environmental remediation reflect the diverse utility of these chemical studies (Yashima et al., 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-amino-1-(4-propoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12;/h3-6H,2,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIFIRCNFRAWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)




![2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1522865.png)

![Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate](/img/structure/B1522867.png)
![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)
